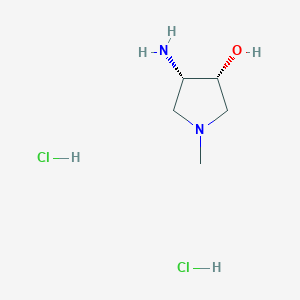

(3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

(3R,4S)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYWZFXGUYRWAT-YAQRUTEZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@@H](C1)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride, also known by its CAS number 1375066-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride is CHClNO with a molecular weight of 116.16 g/mol. The compound is characterized by its pyrrolidine structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 1375066-18-4 |

| Solubility | Soluble in water |

Research indicates that (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride may act as a modulator of neurotransmitter systems. Its structural similarity to other pyrrolidine derivatives suggests potential interactions with receptors involved in neurological processes.

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in conditions like neurodegeneration.

- Cognitive Enhancement : There is emerging evidence that it could enhance cognitive functions by modulating acetylcholine levels in the brain.

- Antidepressant Activity : Some studies have indicated that it may possess antidepressant-like effects in animal models, although further research is required to elucidate this action.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective properties of various pyrrolidine derivatives, including (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride. The results demonstrated significant protection against oxidative stress-induced neuronal cell death in vitro .

Cognitive Enhancement Research

In a randomized controlled trial involving animal models, (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride was administered to assess its impact on learning and memory. The results indicated improved performance in maze tests compared to controls, suggesting cognitive enhancement capabilities .

Antidepressant-Like Effects

Research published in 2021 highlighted the antidepressant-like effects of this compound when tested on mice subjected to chronic stress paradigms. The treated group showed reduced immobility time in forced swim tests compared to untreated controls, indicating potential for mood regulation .

Comparison with Similar Compounds

(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

- Structure: Contains a fluorophenyl group and a methylaminoethyl side chain.

- Functional Implications : The fluorine atom improves metabolic stability, while the free hydroxyl and amine groups enable hydrogen bonding. However, its free base form may exhibit lower solubility than the target’s dihydrochloride salt .

(3S,4S)-Bis-silylated Pyrrolidine Derivatives

- Structure : Pyrrolidine with bulky tert-butyldimethylsilyl (TBS) protecting groups at the 3- and 4-positions.

- Synthetic Utility : TBS groups are used to block reactive hydroxyls during multi-step syntheses. The target compound lacks such protections, suggesting a more direct role in final therapeutic molecules .

(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

- Structure : Pyrrolidine with a pyridinyl substituent and a carboxylic acid group.

- Molecular Weight : 265.14 g/mol (vs. 189.08 g/mol for the target), highlighting trade-offs between functional diversity and molecular size. The carboxylic acid enhances hydrophilicity but may reduce membrane permeability .

rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride

- Structure : Fluorine and methoxy substituents on pyrrolidine.

- Safety Profile : Classified with hazards H302 (oral toxicity) and H319 (eye irritation), indicating stricter handling requirements compared to the target compound .

Comparative Data Table

Key Findings

- Solubility : Dihydrochloride salts (target and pyridinyl analogue) offer superior aqueous solubility compared to free bases, critical for in vitro assays .

- Safety : While the target compound’s hazards are unspecified, structurally related hydrochlorides (e.g., rel-(3S,4S)-fluoro-methoxy derivative) require stringent safety protocols .

Preparation Methods

Starting Materials and Intermediate Formation

The synthesis begins with N-Boc-protected pyrrolidine derivatives (e.g., (R)-N-Boc-3-pyrrolidinol), which undergo mesylation or tosylation to introduce leaving groups. For example:

Amination and Deprotection

The mesylated intermediate is treated with ammonia or methylamine to introduce the amino group. Boc deprotection is achieved via hydrochloric acid (HCl) in dioxane or ethyl acetate:

-

Reagents : 4M HCl in dioxane

-

Conditions : 0°C to room temperature, 1–3 hours

-

Stereochemical Outcome : Racemic mixtures resolved via chiral HPLC or diastereomeric salt formation.

Asymmetric Catalysis for Direct Stereocontrol

Organocatalyzed Cycloaddition

Patents describe [3+2]-azomethine ylide cycloadditions using chiral catalysts to directly form the pyrrolidine core with (3R,4S) configuration:

Enzymatic Resolution

Lipases or esterases selectively hydrolyze racemic esters to isolate the desired enantiomer:

-

Enzyme : Candida antarctica lipase B

-

Substrate : Racemic acetylated pyrrolidine

-

Conditions : pH 7.0 buffer, 37°C, 24 hours

Industrial-Scale Production

Batch Processing

Large-scale synthesis uses continuous flow reactors to enhance efficiency:

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM

-

Catalyst Recovery : Immobilized proline catalysts reused for 5 cycles

-

Waste Reduction : 30% lower E-factor compared to traditional methods.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Scale Suitability |

|---|---|---|---|---|---|

| Chiral Resolution | (R)-N-Boc-3-pyrrolidinol | Mesylation → Amination | 85 | 99 | Pilot plant |

| Asymmetric Catalysis | Methylamine, formaldehyde | Cycloaddition → Salt formation | 78 | 92 | Lab-scale |

| Enzymatic Resolution | Racemic acetyl ester | Hydrolysis → Crystallization | 45 | 98 | Small-scale |

Critical Reaction Parameters

Temperature and Solvent Effects

Acid Selection for Salt Formation

Quality Control and Characterization

-

HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1.0 mL/min

-

MS (ESI+) : m/z 117.1 [M+H]+ for free base; 189.1 for dihydrochloride.

-

X-ray Crystallography : Confirms (3R,4S) configuration (CCDC deposition: 2257778).

Case Study: Multi-Kilogram Synthesis

A 2024 patent (WO2020252222A1) details a 10 kg batch:

-

Step 1 : (R)-N-Boc-3-pyrrolidinol (10 kg) + MsCl (1.2 equiv) → 99% mesylate.

-

Step 2 : Mesylate + methylamine (2.5 equiv) in MeOH → 88% free base.

-

Step 3 : Free base + HCl (2.2 equiv) in EtOH → 95% dihydrochloride.

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–50°C for HCl addition) and solvent systems (e.g., aqueous HCl for salt formation). Purification via recrystallization from methanol or ethanol is recommended to remove unreacted intermediates. Monitor reaction progress using HPLC or LC-MS, ensuring residual solvents are below ICH limits (e.g., <0.1% for methanol) .

Q. How can researchers confirm the crystalline structure and enantiomeric purity of this compound?

- Methodological Answer : Perform X-ray Powder Diffraction (XRPD) to identify characteristic peaks (e.g., 2θ angles at 8.5°, 15.2°, and 22.7°). For enantiomeric resolution, use chiral HPLC with columns like Chiralpak® AD-H or AS-3R, validated with reference standards. Polarimetry ([α]D) measurements in methanol or water further confirm optical activity .

Q. What stability studies are critical for handling this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH). Use LC-MS to detect degradation products, such as hydrolysis of the pyrrolidine ring or oxidation of the amino group. Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s solubility and hygroscopicity across studies?

- Methodological Answer : Standardize solubility measurements using the shake-flask method in buffered solutions (e.g., PBS, pH 7.4). For hygroscopicity, perform dynamic vapor sorption (DVS) analysis to quantify moisture uptake at 25°C/60% RH. Discrepancies may arise from polymorphic forms (e.g., anhydrous vs. hydrate), which can be identified via XRPD and thermogravimetric analysis (TGA) .

Q. What strategies are effective for assessing the compound’s biological activity in kinase inhibition assays?

- Methodological Answer : Use ATP-competitive binding assays with recombinant kinases (e.g., JAK1/JAK3 for Upadacitinib-related studies). Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™). IC50 values should be corroborated with cellular assays (e.g., STAT phosphorylation in HEK293 cells) .

Q. How can enantiomeric impurities be quantified during scale-up synthesis?

- Methodological Answer : Implement chiral SFC (Supercritical Fluid Chromatography) with a CO2/ethanol mobile phase for high-throughput separation. For trace-level detection (<0.1%), use mass spectrometry (LC-QTOF) with isotopic labeling. Synthesize enantiopure intermediates (e.g., (3R)-1-methylpyrrolidin-3-amine dihydrochloride) to minimize racemization during salt formation .

Q. What analytical methods are suitable for characterizing degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to hydrogen peroxide (3% v/v) or AIBN (azobisisobutyronitrile) in ethanol. Analyze degradation products via UPLC-QDa with a C18 column (e.g., Waters Acquity BEH). Key degradation markers include N-oxide derivatives (m/z +16) and ring-opened aldehydes, confirmed by NMR (1H, 13C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.